molecular formula C13H12ClN3O2 B2726926 3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049550-18-6

3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2726926
CAS RN: 1049550-18-6
M. Wt: 277.71
InChI Key: QOYFEBOBGJBIIE-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Alkylating Benzamides with Melanoma Cytotoxicity

Research on benzamide derivatives, specifically focusing on their application in melanoma treatment, highlights the development of compounds with enhanced cytotoxicity against melanoma cells. The study by Wolf et al. (2004) demonstrates the synthesis of benzamide derivatives conjugated with alkylating cytostatics, revealing their potential for targeted drug delivery in melanoma therapy. This research underscores the concept of selective benzamide-mediated in vivo delivery of cytostatics, aiming for improved therapeutic efficacy against melanoma cells (Wolf et al., 2004).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Another application area for related chemical structures is in antimicrobial drug development. Bhuiyan et al. (2006) detail the synthesis of thienopyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile, demonstrating pronounced antimicrobial activity. This highlights the potential of such compounds in combating microbial infections, further contributing to the arsenal of antimicrobial agents (Bhuiyan et al., 2006).

Cardiac Electrophysiological Activity

Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides provides insights into their application as selective class III agents for arrhythmia treatment. Morgan et al. (1990) synthesized compounds displaying potency comparable to sematilide, a clinically trialed class III agent, indicating the therapeutic potential of these compounds in cardiac arrhythmia management (Morgan et al., 1990).

Synthesis and Anti-Inflammatory Activity

Compounds structurally related to the query have been investigated for their anti-inflammatory activity. Kalsi et al. (1990) synthesized N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, demonstrating their efficacy in reducing inflammation. This research contributes to the understanding of new therapeutic agents in inflammation management (Kalsi et al., 1990).

Molecular Docking and Screening

Flefel et al. (2018) discuss the synthesis of novel pyridine derivatives, including triazolopyridine derivatives, showcasing their antimicrobial and antioxidant activity. The study incorporates molecular docking screenings, revealing moderate to good binding energies, indicating these compounds' potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

properties

IUPAC Name

3-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-4-1-3-10(9-11)13(19)15-7-8-17-12(18)5-2-6-16-17/h1-6,9H,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYFEBOBGJBIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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